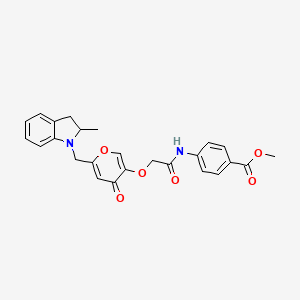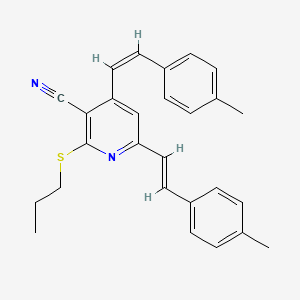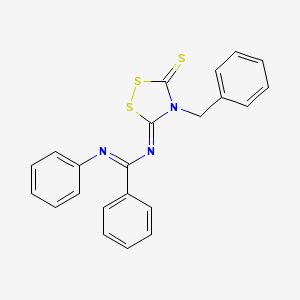![molecular formula C18H15F2N3O3S B2692298 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide CAS No. 895806-67-4](/img/structure/B2692298.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide, also known as GSK2879552, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This pathway plays a crucial role in cell survival, proliferation, and metabolism, making it an attractive target for cancer therapy.
Scientific Research Applications
Chemical Synthesis and Modification
Sulfonamides have been extensively studied for their potential in the synthesis of various chemical compounds. For instance, the development of novel sulfonamide Schiff's bases, thiazolidinones, benzothiazinones, and their derivatives demonstrates the utility of sulfonamides in creating compounds with significant antitumor activity (Kamel et al., 2010). Additionally, sulfonamides have been used in the synthesis of polybenzoxazine with phenylnitrile functional groups, showcasing their application in material science for enhancing thermal stability and dynamic mechanical properties of polymers (Qi et al., 2009).
Pharmacological Applications
In pharmacology, sulfonamides have been explored for their potential as 5-HT6 receptor antagonists, which could have implications for cognitive enhancement and the treatment of various neurological disorders (Hirst et al., 2006). The exploration of novel sulfonamide derivatives as cytotoxic agents against specific cancer cell lines further underscores the pharmacological relevance of sulfonamides (Duan et al., 2016).
Antitumor and Antimicrobial Research
Research into sulfonamides also extends into antitumor and antimicrobial applications. The study of substituted indazole derivatives, including N-[6-indazolyl]arylsulfonamides, highlights the antiproliferative and apoptotic activities of sulfonamide compounds against tumor cell lines, offering a foundation for future oncological research (Abbassi et al., 2014).
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-7-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-8-6-13(19)11-15(17)20/h3-11,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDGWXVSRPNSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2692216.png)
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)
![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)

![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)

![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)
